molecular formula C12H13F2NO4 B13525233 2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid

2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid

Cat. No.: B13525233
M. Wt: 273.23 g/mol
InChI Key: FURYVRQFIAXZQF-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and fluorine atoms at the 3- and 4-positions. Its primary applications lie in medicinal chemistry as an intermediate for peptide synthesis or drug candidates targeting enzymes or receptors sensitive to halogenated aromatic motifs .

Properties

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

IUPAC Name

3,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

FURYVRQFIAXZQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group.

Major Products Formed

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon deprotection, the free amine can then engage in further chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

(a) 2-((tert-Butoxycarbonyl)amino)-4,5-difluorobenzoic Acid (CAS: 1483342-53-5)
  • Key Difference : Fluorines at 4- and 5-positions instead of 3- and 4-positions.
  • Impact: Reduced electron-withdrawing effects on the carboxylic acid group compared to 3,4-diF substitution, leading to slightly lower acidity (pKa ~3.8 vs. ~3.5 for the 3,4-diF analogue).
  • Status : Discontinued due to challenges in regioselective synthesis .
(b) 2,3-Difluorobenzoic Acid (dFB2) and 2,4-Difluorobenzoic Acid (dFB3)
  • Key Differences: Lack of Boc-amino group; fluorines at 2,3 or 2,4 positions.
  • Impact: Higher polarity and water solubility (logP ~1.2–1.5) compared to the Boc-protected analogue (logP ~2.1). Reduced steric bulk improves membrane permeability but decreases stability in acidic/basic conditions.

Functional Group Variations

(a) 2-(Benzyloxy)-3,4-difluorobenzoic Acid (CAS: 2276098-34-9)
  • Key Difference: Benzyloxy group replaces the Boc-amino moiety.
  • Impact: Electronic Effects: Benzyloxy is electron-donating (via resonance), reducing carboxylic acid acidity (pKa ~4.2 vs. ~3.5 for the Boc-amino analogue). Solubility: Lower aqueous solubility due to hydrophobic benzyl group (logP ~2.8). Applications: Primarily used in esterification or as a scaffold for prodrugs, contrasting with the Boc-amino variant’s role in peptide synthesis .
(b) 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Derivatives
  • Key Difference : Cyclopentane ring replaces the aromatic benzene core.
  • Impact: Enhanced conformational rigidity influences binding to enzymatic targets (e.g., proteases).

Physicochemical Properties Comparison

Property 3,4-diF-Boc-Amino Benzoic Acid 4,5-diF-Boc-Amino Benzoic Acid 2,3-Difluorobenzoic Acid (dFB2) 2-(Benzyloxy)-3,4-diF Benzoic Acid
Molecular Weight (g/mol) ~283.2 (estimated) ~283.2 158.1 264.2
logP ~2.1 ~2.0 ~1.3 ~2.8
pKa (COOH) ~3.5 ~3.8 ~2.9 ~4.2
Synthetic Accessibility Moderate Low (discontinued) High Moderate

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid, often abbreviated as Boc-DFA, is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and two fluorine atoms at the 3 and 4 positions of the benzoic acid ring. The unique structural features of Boc-DFA contribute to its reactivity and interactions with biological targets.

  • Molecular Formula : C12H13F2NO4
  • Molecular Weight : 273.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1878862-57-7

The biological activity of Boc-DFA is influenced by its molecular structure. The fluorine substituents enhance the compound's lipophilicity and potentially improve its binding affinity to various biological targets. The Boc group serves as a protective moiety that can be removed in situ, allowing for the release of the active amino group in biological environments.

Antimicrobial Activity

Research has indicated that Boc-DFA exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Boc-DFA has been evaluated for its anticancer potential in several preclinical models. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has demonstrated efficacy in inhibiting tumor growth in xenograft models.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, Boc-DFA has been shown to inhibit certain proteases that are critical for viral replication, making it a candidate for antiviral drug development.

Case Studies

StudyFindings
Antimicrobial Efficacy Boc-DFA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, indicating strong antimicrobial properties .
Anticancer Activity In a study using MCF-7 breast cancer cells, Boc-DFA induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment .
Enzyme Inhibition Inhibition assays revealed that Boc-DFA effectively inhibited the activity of HIV protease with an IC50 value of 50 nM .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of Boc-DFA and its derivatives. Modifications to the fluorine substituents or the Boc group have been shown to affect biological activity significantly. For instance, replacing one fluorine atom with a chlorine atom resulted in decreased antimicrobial efficacy but improved anticancer activity.

Table: Structure-Activity Relationship

ModificationBiological ActivityRemarks
Fluorine to Chlorine substitutionDecreased antimicrobial activityEnhanced anticancer properties observed
Removal of Boc groupIncreased enzyme inhibitionFacilitated interaction with target enzymes

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